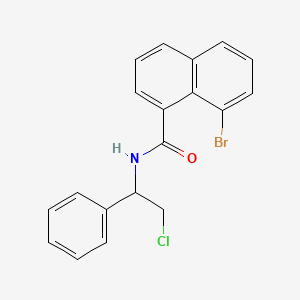
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a bromine atom at the 8th position of the naphthalene ring, a chloro-phenylethyl group attached to the nitrogen atom, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the 8th position, followed by the formation of the carboxamide group through an amide coupling reaction. The chloro-phenylethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-N-(2-chloroethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-phenylethyl)naphthalene-1-carboxamide
- 8-Bromo-N-(2-chloro-1-phenylethyl)benzamide
Uniqueness
8-Bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide is unique due to the combination of its bromine, chloro-phenylethyl, and carboxamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
500758-98-5 |
|---|---|
Fórmula molecular |
C19H15BrClNO |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
8-bromo-N-(2-chloro-1-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15BrClNO/c20-16-11-5-9-14-8-4-10-15(18(14)16)19(23)22-17(12-21)13-6-2-1-3-7-13/h1-11,17H,12H2,(H,22,23) |
Clave InChI |
WDBDJUJTQOCCIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC3=C2C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


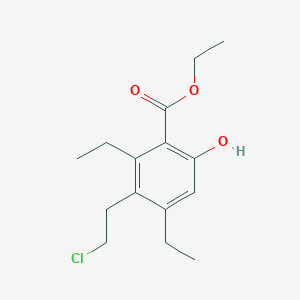

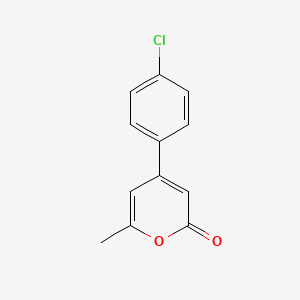
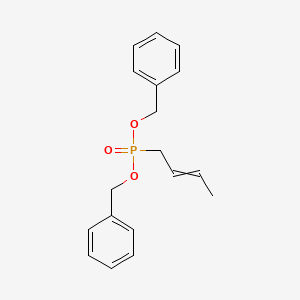
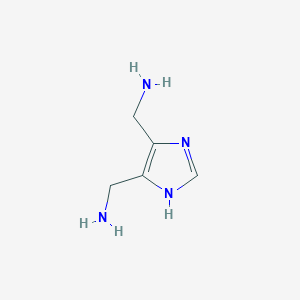

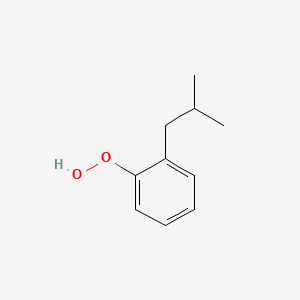

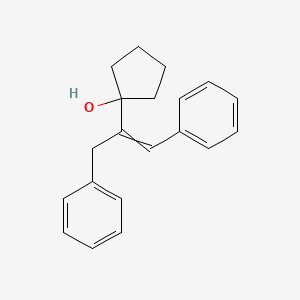
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
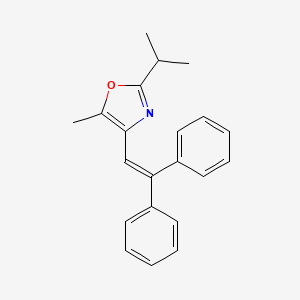
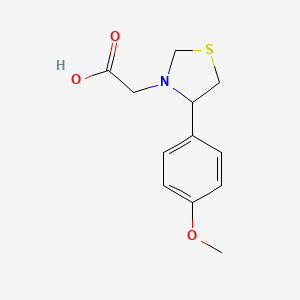
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
